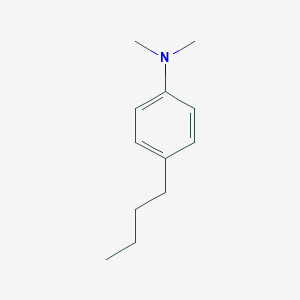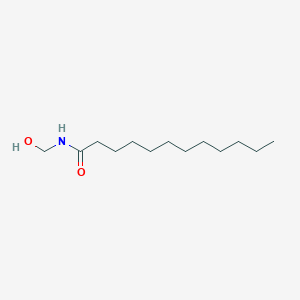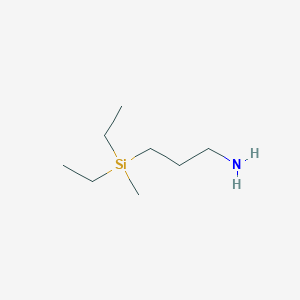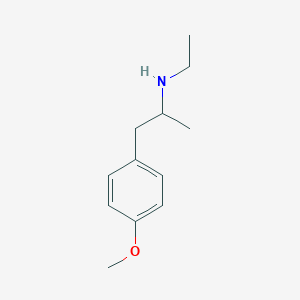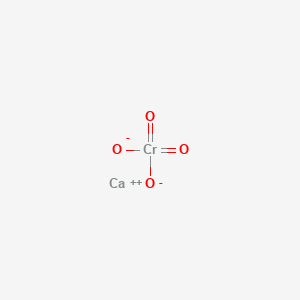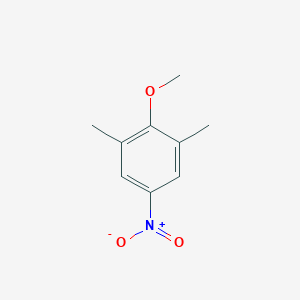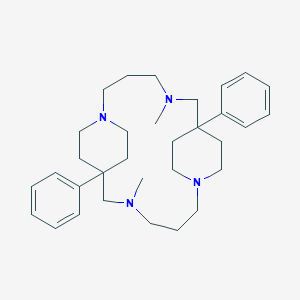
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as cyclam and has been synthesized using different methods.
作用機序
The mechanism of action of cyclam is not fully understood. However, it is known that cyclam can form stable complexes with metal ions, which can be used in various applications. Cyclam has also been shown to have potential anticancer properties, although the exact mechanism of action is still being studied.
生化学的および生理学的効果
Cyclam has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have potential anticancer properties and has been studied for its potential applications in drug delivery systems. Cyclam has also been shown to have potential applications in radiopharmaceuticals and imaging agents.
実験室実験の利点と制限
Cyclam has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and can form stable complexes with metal ions. However, cyclam can be difficult to purify and can be sensitive to moisture and air. It is also important to note that cyclam is not soluble in water, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of cyclam. One potential direction is the development of new synthesis methods that can produce cyclam with higher yield and purity. Another direction is the study of the mechanism of action of cyclam, particularly its potential anticancer properties. Cyclam can also be studied for its potential applications in drug delivery systems and radiopharmaceuticals. Finally, the development of new applications for cyclam in various fields of science is an exciting area of research.
Conclusion:
In conclusion, 1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been shown to have low toxicity and potential anticancer properties. Cyclam can form stable complexes with metal ions and has been used as a ligand for metal ions in coordination complexes. Cyclam has several advantages for use in laboratory experiments, although it can be difficult to purify and can be sensitive to moisture and air. Finally, there are several future directions for the study of cyclam, including the development of new synthesis methods and the study of its potential applications in drug delivery systems and radiopharmaceuticals.
合成法
Cyclam can be synthesized using various methods, including the reduction of cyclotriphosphazene, the reaction of ethylenediamine with glyoxal, and the reaction of 1,2-diaminocyclohexane with formaldehyde. The most common method for synthesizing cyclam is the reaction of 1,2-diaminocyclohexane with formaldehyde in the presence of a catalyst. This method produces cyclam with high yield and purity.
科学的研究の応用
Cyclam has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, cyclam has been used as a ligand for metal ions in coordination complexes. In biology, cyclam has been used as a chelating agent for radiopharmaceuticals. In medicine, cyclam has been studied for its potential applications in cancer treatment and drug delivery systems.
特性
CAS番号 |
13073-11-5 |
|---|---|
製品名 |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- |
分子式 |
C32H48N4 |
分子量 |
488.7 g/mol |
IUPAC名 |
5,14-dimethyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C32H48N4/c1-33-19-9-21-35-25-17-32(18-26-35,30-13-7-4-8-14-30)28-34(2)20-10-22-36-23-15-31(27-33,16-24-36)29-11-5-3-6-12-29/h3-8,11-14H,9-10,15-28H2,1-2H3 |
InChIキー |
SNQJIVDYNRPYBP-UHFFFAOYSA-N |
SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
正規SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
その他のCAS番号 |
13073-11-5 |
同義語 |
5,14-Dimethyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



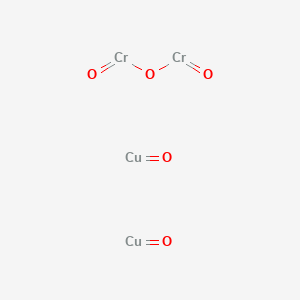
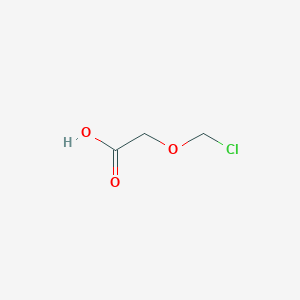
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
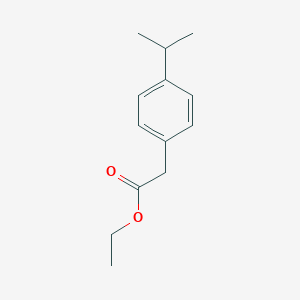
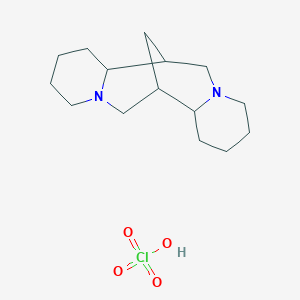
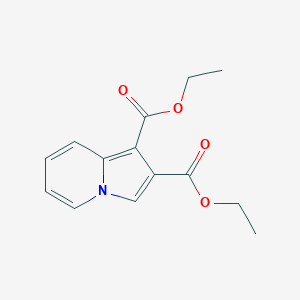
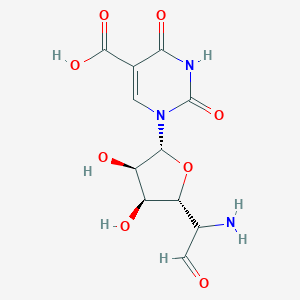
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
